1-(3-Aminooxolan-3-yl)butan-1-one
Description
1-(3-Aminooxolan-3-yl)butan-1-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of an amino group attached to an oxolane ring, which is further connected to a butanone moiety. It is primarily used for research purposes in various scientific fields.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(3-aminooxolan-3-yl)butan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-7(10)8(9)4-5-11-6-8/h2-6,9H2,1H3 |
InChI Key |
FFAAVZWYXPWORZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1(CCOC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminooxolan-3-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a carbonyl group to form the oxolane ring . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminooxolan-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(3-Aminooxolan-3-yl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Aminooxolan-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxolane ring and butanone moiety contribute to the compound’s overall reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)butan-1-one: Similar structure but with a propyl group instead of an oxolane ring.
1-(3-Aminocyclopentyl)butan-1-one: Contains a cyclopentyl ring instead of an oxolane ring.
1-(3-Aminocyclohexyl)butan-1-one: Features a cyclohexyl ring in place of the oxolane ring
Uniqueness
1-(3-Aminooxolan-3-yl)butan-1-one is unique due to the presence of the oxolane ring, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different ring structures .
Biological Activity
1-(3-Aminooxolan-3-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. It also discusses structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a unique oxolane ring, which contributes to its biological activity. The presence of an amino group enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. A study evaluating various N-acyl-α-amino ketones found that certain compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 |
| Escherichia coli | 15 |
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. Compounds with similar oxolane structures have shown selective toxicity towards cancer cells while sparing normal cells. For example, the half-maximal effective concentration (EC50) for certain derivatives was significantly lower in cancer cell lines compared to normal fibroblasts, indicating a favorable therapeutic index .
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 12 |
3. Enzyme Inhibition
Enzyme inhibition studies have shown that the compound may act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition constant (IC50) values for related compounds indicate strong binding affinity, suggesting potential for therapeutic applications in cognitive disorders .
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Key Findings:
- Oxolane Ring: Essential for maintaining the compound's stability and interaction with biological targets.
- Amino Group: Enhances solubility and bioavailability, contributing to improved activity.
Modifications to the side chains have been shown to significantly alter the potency of derivatives, emphasizing the importance of SAR in drug design.
Case Studies
Several studies have investigated the biological effects of analogous compounds:
- Antimicrobial Study: A series of N-acyl derivatives were synthesized and screened against various bacterial strains. The most active compound exhibited MIC values comparable to established antibiotics, highlighting the therapeutic potential of this class .
- Anticancer Evaluation: In vitro tests on human cancer cell lines revealed that modifications to the oxolane structure could enhance selectivity towards cancer cells, suggesting pathways for developing targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
